Cas no 2375248-39-6 (rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine)
![rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine structure](https://ja.kuujia.com/scimg/cas/2375248-39-6x500.png)
rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine 化学的及び物理的性質
名前と識別子
-
- EN300-7434567
- 2375248-39-6
- rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine
-
- インチ: 1S/C6H9F2N/c7-6(8)2-1-3-4(6)5(3)9/h3-5H,1-2,9H2/t3-,4+,5+/m0/s1
- InChIKey: HEYIRSGXDROHKM-VPENINKCSA-N
- ほほえんだ: FC1(CC[C@@H]2[C@H]([C@@H]21)N)F
計算された属性
- せいみつぶんしりょう: 133.07030562g/mol
- どういたいしつりょう: 133.07030562g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7434567-0.25g |
rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine |
2375248-39-6 | 95.0% | 0.25g |
$999.0 | 2025-03-11 | |
Enamine | EN300-7434567-0.05g |
rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine |
2375248-39-6 | 95.0% | 0.05g |
$912.0 | 2025-03-11 | |
Enamine | EN300-7434567-2.5g |
rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine |
2375248-39-6 | 95.0% | 2.5g |
$2127.0 | 2025-03-11 | |
Enamine | EN300-7434567-10.0g |
rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine |
2375248-39-6 | 95.0% | 10.0g |
$4667.0 | 2025-03-11 | |
Enamine | EN300-7434567-0.1g |
rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine |
2375248-39-6 | 95.0% | 0.1g |
$956.0 | 2025-03-11 | |
Enamine | EN300-7434567-5.0g |
rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine |
2375248-39-6 | 95.0% | 5.0g |
$3147.0 | 2025-03-11 | |
Enamine | EN300-7434567-0.5g |
rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine |
2375248-39-6 | 95.0% | 0.5g |
$1043.0 | 2025-03-11 | |
Enamine | EN300-7434567-1.0g |
rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine |
2375248-39-6 | 95.0% | 1.0g |
$1086.0 | 2025-03-11 |
rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amineに関する追加情報
Comprehensive Overview of rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine (CAS No. 2375248-39-6)
The compound rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine (CAS No. 2375248-39-6) is a structurally unique bicyclic amine featuring a difluorinated core. Its molecular framework, characterized by a bicyclo[3.1.0]hexane scaffold, has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a bioisostere for conventional cyclohexylamines. The presence of fluorine atoms enhances metabolic stability and lipophilicity, making it a promising candidate for drug discovery programs targeting CNS disorders and enzyme modulation.
Recent trends in medicinal chemistry highlight the growing demand for fluorinated building blocks, with rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine emerging as a key intermediate. Researchers frequently search for "difluorobicyclohexane derivatives" or "fluorinated amine synthesis" to explore its applications in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. Its stereochemical complexity (1R,5S,6R configuration) also aligns with the industry's focus on chiral purity in small-molecule therapeutics.
The synthetic versatility of CAS No. 2375248-39-6 is underscored by its compatibility with cross-coupling reactions and reductive amination protocols. Patent literature reveals its utility in optimizing drug-like properties, particularly for targets like G-protein-coupled receptors (GPCRs). Computational studies suggest that the bicyclo[3.1.0]hexane motif reduces conformational flexibility, potentially improving target binding selectivity—a hot topic in AI-driven drug design forums.
From an industrial perspective, rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine addresses the need for scalable fluorination methodologies. Queries such as "large-scale difluorination techniques" or "stereoselective amine synthesis" reflect market priorities. Analytical challenges, including chiral HPLC separation of its enantiomers, are frequently discussed in peer-reviewed journals, emphasizing the compound's role in advancing asymmetric catalysis.
Environmental and regulatory considerations further elevate the relevance of this compound. Its low ecotoxicity profile (as predicted by QSAR models) aligns with green chemistry principles, while its non-hazardous classification simplifies supply chain logistics. These attributes make it a sustainable alternative to traditional halogenated amines in crop protection formulations.
In summary, rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine represents a convergence of structural innovation and practical applicability. Its dual utility in life sciences and material chemistry ensures continued interest, particularly as the pharmaceutical industry seeks three-dimensional fragments to escape flatland molecules—a recurring theme in modern fragment-based drug discovery.
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